molecular formula C11H11ClN4O B7757399 5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

Cat. No. B7757399
M. Wt: 250.68 g/mol
InChI Key: LEXFIAKJDWERHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is a derivative of the triazine class . Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with the parent molecules’ molecular formula being (CH2)3(NH)3 . The triazines have a six-membered cyclohexane-like ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The synthesis of similar triazine derivatives has been reported in the literature. For instance, 4-Benzyl-1,2,4-triazin-3,5(2H,4H)-dione and 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione were synthesized by the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide and potassium carbonate in dry acetone via the 18-crown-6-ether catalysis .


Molecular Structure Analysis

The molecular structure of similar triazine derivatives has been analyzed using various techniques. For example, the structure of 2,4-dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione was verified by 2D-NMR measurements . A single-crystal X-ray diffraction experiment indicated that the compound crystallized from a CH3OH/CH2Cl2 diffusion solvent system in a monoclinic space group P21/c .


Chemical Reactions Analysis

Triazine derivatives are known to undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactivity of the triazine skeleton decreases with the increasing distance of the sulfonamide group, i.e., with the increasing number of CH2 groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar triazine derivatives have been analyzed using various techniques. For instance, the IR spectrum, 1H NMR spectrum, and 13C NMR have been used to analyze the properties of similar compounds .

Mechanism of Action

While the specific mechanism of action for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is not available, triazine derivatives could interfere with various signaling pathways to induce cancer cell death .

Safety and Hazards

While specific safety and hazard information for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” is not available, it’s important to note that many triazine derivatives have shown remarkable antitumor activities . Therefore, handling such compounds should be done with caution, following appropriate safety guidelines.

Future Directions

Triazine derivatives, both uncondensed and hetero-fused, have shown remarkable antitumor activities and some of them have reached clinical development . Therefore, the future direction for “5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one” could potentially involve further exploration of its antitumor activities and potential for clinical development.

properties

IUPAC Name

5-[(2-chlorophenyl)methylamino]-6-methyl-2H-1,2,4-triazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-7-10(14-11(17)16-15-7)13-6-8-4-2-3-5-9(8)12/h2-5H,6H2,1H3,(H2,13,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXFIAKJDWERHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC(=O)N=C1NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-benzylamino)-6-methyl-2H-[1,2,4]triazin-3-one

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